(3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodinated benzoyl group, a piperazine ring, and a pyrimidine core
Mechanism of Action
Target of Action
Similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to act as ligands for alpha1-adrenergic receptors . Alpha1-adrenergic receptors (α1-AR) are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have shown affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm . The interaction with these receptors could lead to changes in cellular signaling pathways, affecting various physiological processes.
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, it can be inferred that this compound might affect these pathways.
Pharmacokinetics
Similar compounds have been identified as promising lead compounds based on their adme calculations .
Result of Action
The activation or blockade of alpha1-adrenergic receptors, which similar compounds target, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the iodinated benzoyl precursor, followed by the formation of the piperazine intermediate. The final step involves the coupling of the piperazine intermediate with the pyrimidine core under controlled conditions. Common reagents used in these reactions include iodine, benzoyl chloride, piperazine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Investigated for its alpha1-adrenergic receptor affinity.
Uniqueness
(3-Iodophenyl)(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone stands out due to the presence of the iodinated benzoyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds.
Properties
IUPAC Name |
(3-iodophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24IN5O2/c1-16-14-21(26-19-6-8-20(31-2)9-7-19)27-23(25-16)29-12-10-28(11-13-29)22(30)17-4-3-5-18(24)15-17/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXBWNFPNAVNEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24IN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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